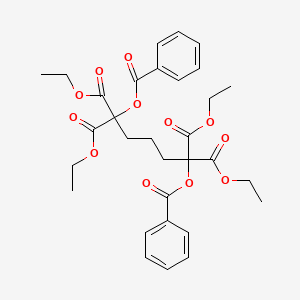
2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide is a compound that has gained attention in scientific research due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It may also have an effect on the central nervous system by modulating certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antibacterial effects against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the use of 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide in scientific research. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its use in cancer therapy by identifying the specific pathways it targets. Additionally, it may be useful to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 2-amino-5-methoxybenzoic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-24-12-4-2-3-11(7-12)16-22-13-6-5-10(8-14(13)25-16)15(23)21-9-17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNODVOCIDBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)


![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)

![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)
